1H-Pyrrole-2-carboxaldehyde, 1-[(4-nitrophenyl)methyl]-
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Overview
Description
1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 4-nitrobenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-nitrobenzyl bromide with pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: 1-(4-nitrobenzyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(4-aminobenzyl)-1H-pyrrole-2-carbaldehyde
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzyl bromide: Similar structure but lacks the pyrrole ring and aldehyde group.
4-nitrobenzyl alcohol: Similar structure but has a hydroxyl group instead of an aldehyde group.
4-nitrobenzyl chloride: Similar structure but has a chloride group instead of an aldehyde group
Uniqueness
1-(4-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the nitrobenzyl and pyrrole-2-carbaldehyde moieties
Properties
CAS No. |
107484-34-4 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O3/c15-9-12-2-1-7-13(12)8-10-3-5-11(6-4-10)14(16)17/h1-7,9H,8H2 |
InChI Key |
WRYZZFHVGAKORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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